REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[C:7]([Si](C)(C)C)=[CH:6][O:5][CH:4]=1.[I:14]I>C1COCC1.CCOCC.FC(F)(F)C([O-])=O.[Ag+].[Ag]>[I:14][C:7]1[C:3]([Si:2]([CH3:13])([CH3:12])[CH3:1])=[CH:4][O:5][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=COC=C1[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
138 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
Silver trifluoroacetate
|
Quantity
|
4.16 g
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 3 h after which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL round-bottomed flask equipped with a magnetic stir-bar
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a cake of celite
|
Type
|
WASH
|
Details
|
The resulting brown solution was then washed with 50% aqueous Na2S2O3 (2×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil that
|
Type
|
WASH
|
Details
|
was eluted through a plug of silica gel (hexanes, ca. 400 mL eluent)
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=COC1)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |